

The Pharmacological Landscape of Substituted 3(2H)-Pyridazinone Heterocycles: A Technical Guide

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Compound of Interest

Compound Name: 3(2H)-Pyridazinone, 6-chloro-5-methoxy-

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For Researchers, Scientists, and Drug Development Professionals

The 3(2H)-pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This technical guide provides an in-depth exploration of the pharmacological profile of substituted 3(2H)-pyridazinone heterocycles, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Core Pharmacological Activities and Quantitative Data

Substituted 3(2H)-pyridazinones exhibit a broad spectrum of pharmacological activities, including but not limited to cardiotonic, vasodilatory, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.^{[1][2]} The biological activity is highly dependent on the nature and position of substituents on the pyridazinone ring.

Cardiotonic and Vasodilatory Activity

A significant area of investigation for 3(2H)-pyridazinone derivatives has been in the treatment of cardiovascular diseases.^[3] Many of these compounds exert their effects through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, leading to increased levels

of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) in cardiac and smooth muscle cells.[4][5] This results in positive inotropic (increased heart contractility) and vasodilatory effects.

Compound	Substitution Pattern	Activity	IC50/EC50	Reference Compound
CI-914	4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-	Positive Inotropic	More potent than Amrinone	Amrinone
CI-930 (11)	5-methyl substituted CI-914	Positive Inotropic	More potent than Milrinone	Milrinone
Compound 9	6-(4-carboxymethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative	Vasodilatory	IC50 = 0.051 μ M	-
Compound 13	4,5-dihydropyridazin-3(2H)-one derivative	Vasorelaxant	IC50 = 0.199 μ M	Hydralazine (IC50 = 0.316 μ M)
Acid (16)	6-phenylpyridazin-3(2H)-one derivative	Vasodilating	EC50 = 0.339 μ M	Hydralazine (EC50 = 18.210 μ M)
Ester analog (17)	6-phenylpyridazin-3(2H)-one derivative	Vasodilating	EC50 = 1.225 μ M	Hydralazine (EC50 = 18.210 μ M)
4-methoxyphenyl hydrazide derivative (18)	6-phenylpyridazin-3(2H)-one derivative	Vasodilating	EC50 = 1.204 μ M	Hydralazine (EC50 = 18.210 μ M)
Compound 27	Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-	PDE5 Inhibition	IC50 = 34 nM	Sildenafil (IC50 = 20 nM)

4(3H)-one
derivative

Anticancer Activity

The anticancer potential of 3(2H)-pyridazinones is a rapidly growing field of research. These compounds have been shown to target various cancer-related pathways, including tyrosine kinases, PARP, and tubulin polymerization.[3][4]

Compound	Target/Mechanism	Cancer Cell Line	IC50
Olaparib (29)	PARP inhibitor	Ovarian cancer	0.015 μ M
Fluzoparib (30)	PARP inhibitor	Breast, ovarian, gastric cancer	1.46 nmol/l
Talazoparib (32)	PARP inhibitor	Breast and prostate cancer	0.0002 μ M
E-7016 (33)	Not specified	Melanoma	0.04 μ M
Compound 43	Tubulin polymerization inhibitor	Human pancreas cancer (panc-1)	2.9 μ M
Compound 43	Tubulin polymerization inhibitor	Human pancreas cancer (paca-2)	2.2 μ M
DCPYR	Unsubstituted pyridazine	MAC 16 murine colon cancer	53% tumor growth inhibition in vivo at 50mg/kg

Anti-inflammatory Activity

Several 3(2H)-pyridazinone derivatives have demonstrated potent anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes or phosphodiesterase 4 (PDE4).[6][7]

Compound	Target/Mechanism	Activity
Emorfazone	NSAID	Analgesic and anti-inflammatory with low ulcerogenicity
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)	PDE4B inhibitor	IC ₅₀ = 251 ± 18 nM
Compounds 47 and 48	Selective COX-2 inhibitors	Potent anti-inflammatory activity, more than indomethacin

Antimicrobial Activity

The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents.[1][8]

Compound	Target Organism	MIC
Compound 14c	Bacillus subtilis	15.62 µg/mL
Compound 15e	Mycobacterium tuberculosis H37Rv	Highest activity in its series
Compound 7	E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii	7.8 µM
Compound 13	Acinetobacter baumannii	3.74 µM
Compound 13	Pseudomonas aeruginosa	7.48 µM

Anticonvulsant Activity

Certain pyridazinone derivatives have shown promise as anticonvulsant agents, with some acting on the GABAergic system.[9]

Compound	Seizure Model	ED50
SS-4F	Maximal Electroshock (MES)	25.10 mg/kg
SS-4F	Subcutaneous Pentylentetrazole (scPTZ)	85.33 mg/kg

Experimental Protocols

General Synthesis of 6-Substituted-4,5-dihydro-3(2H)-pyridazinones

A common and versatile method for the synthesis of the 4,5-dihydropyridazinone core involves the cyclocondensation of a γ -ketoacid with hydrazine hydrate.^{[10][11]}

Step 1: Friedel-Crafts Acylation to form the γ -Ketoacid

- To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise at a controlled temperature (typically below 5°C).
- Slowly add the desired aromatic substrate (e.g., benzene, toluene) to the reaction mixture, maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
- Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ -ketoacid.
- Purify the product by recrystallization from an appropriate solvent.

Step 2: Cyclocondensation with Hydrazine Hydrate

- Dissolve the synthesized γ -ketoacid in a suitable solvent, such as ethanol or acetic acid.
- Add an excess of hydrazine hydrate to the solution.
- Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
- Filter the precipitate, wash with cold solvent, and dry to obtain the 6-substituted-4,5-dihydro-3(2H)-pyridazinone.
- Further purification can be achieved by recrystallization.

In Vitro Vasodilator Activity Assay (Rat Thoracic Aortic Rings)

This protocol is adapted from methodologies described for testing the vasorelaxant effects of pyridazinone derivatives.^[4]

- Preparation of Aortic Rings:
 - Humanely euthanize a male Wistar rat and excise the thoracic aorta.
 - Carefully remove adhering connective tissue and fat.
 - Cut the aorta into rings of approximately 2-3 mm in width.
 - Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.
- Experimental Procedure:
 - Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with the buffer being replaced every 15 minutes.

- Induce contraction of the aortic rings with a submaximal concentration of phenylephrine or potassium chloride.
- Once a stable contraction is achieved, cumulatively add increasing concentrations of the test pyridazinone derivative to the organ bath.
- Record the relaxation response as a percentage of the pre-induced contraction.
- Construct a concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

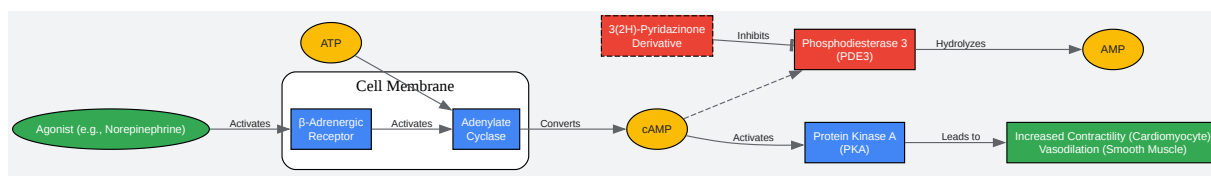
- Cell Culture:
 - Culture the desired cancer cell line (e.g., HCT116, AGS) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Assay Procedure:
 - Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with various concentrations of the test pyridazinone compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
 - After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
 - Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

PDE3 Inhibition and Cardiotoxic/Vasodilatory Effects

The following diagram illustrates the mechanism by which PDE3 inhibitors, including many 3(2H)-pyridazinone derivatives, exert their cardiotoxic and vasodilatory effects.

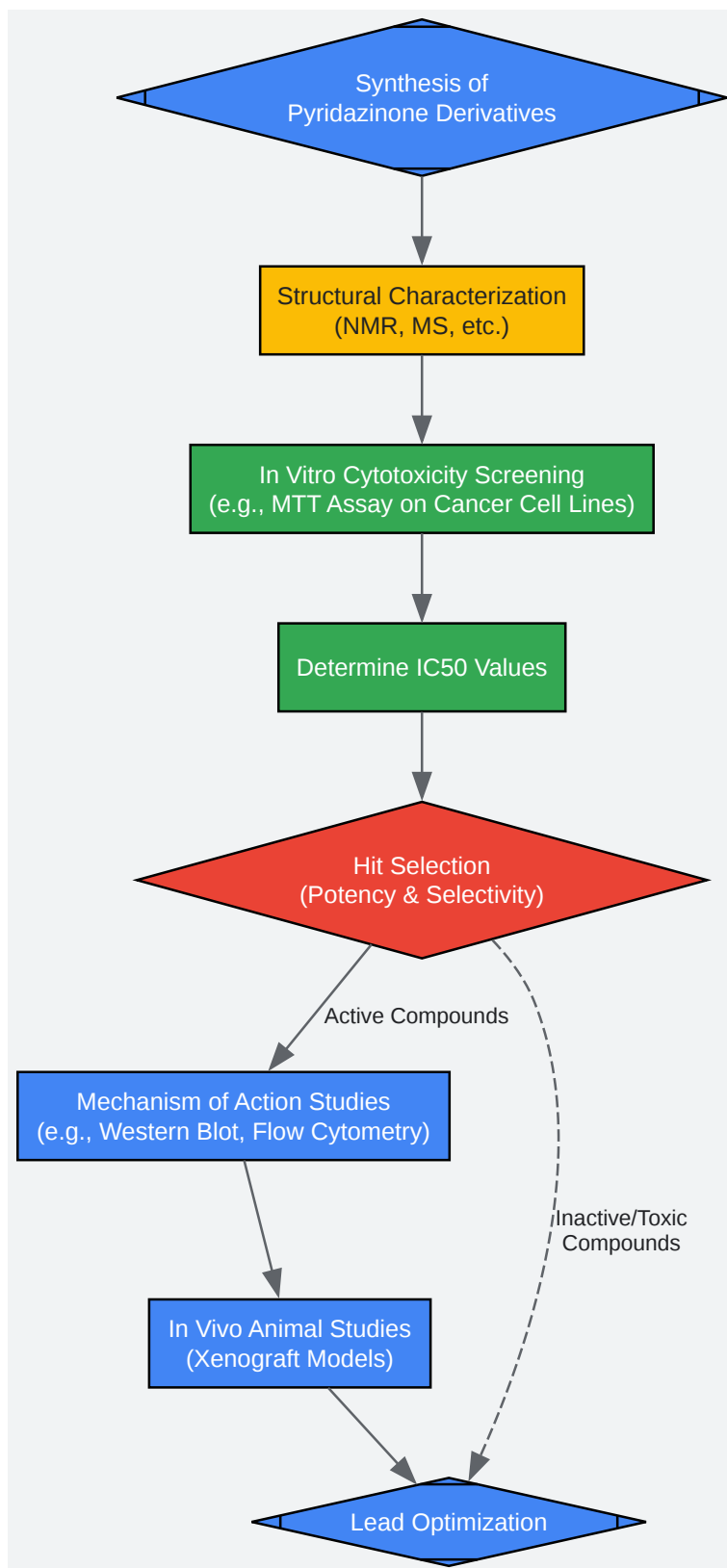


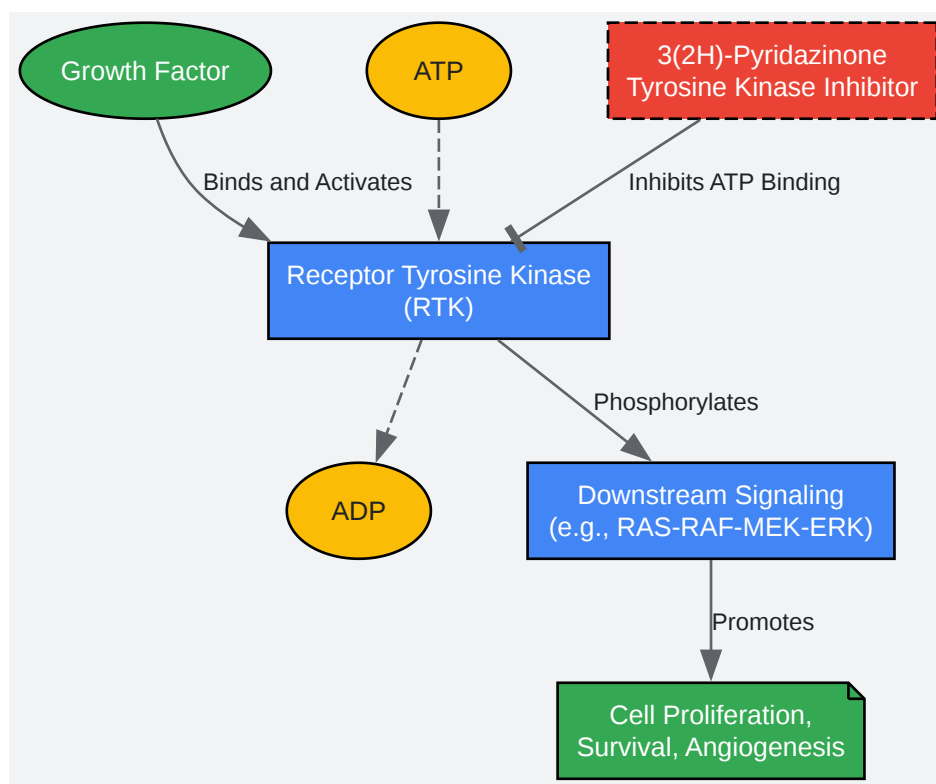
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Caption: Mechanism of action for PDE3-inhibiting 3(2H)-pyridazinones.

General Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening of novel 3(2H)-pyridazinone derivatives for anticancer activity.





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